HDAC6 Inhibitory Potency: Head-to-Head Superiority of HDAC-IN-4 over Progenitor Tubastatin A
HDAC-IN-4 demonstrates greater inhibitory potency against HDAC6 than its progenitor compound Tubastatin A when evaluated in the same study [1]. HDAC-IN-4 achieves a pIC50 of 7.2 (≈63 nM) for HDAC6 in the BRET target-engagement assay, whereas Tubastatin A was reported to bind HDAC10 even more potently than HDAC6, indicating that the cap-group modification in HDAC-IN-4 redirects potency toward HDAC6 [1]. This positions HDAC-IN-4 as a superior HDAC6 chemical probe compared to the widely used Tubastatin A scaffold [1].
| Evidence Dimension | HDAC6 inhibitory potency (pIC50, BRET assay) |
|---|---|
| Target Compound Data | HDAC-IN-4: pIC50 = 7.2 (≈63 nM) for HDAC6 in BRET assay |
| Comparator Or Baseline | Tubastatin A: HDAC6 potency inferior to its HDAC10 potency (pIC50 HDAC10 = 7.9); reported to be less potent against HDAC6 than HDAC-IN-4 |
| Quantified Difference | Qualitative superiority confirmed in direct comparison; exact HDAC6 pIC50 difference not reported in abstract but stated as 'more potent against HDAC6 than Tubastatin A' |
| Conditions | BRET (bioluminescence resonance energy transfer) target-engagement assay using cells expressing nanoluciferase-tagged HDAC constructs; same experimental platform for both compounds |
Why This Matters
For researchers requiring maximal HDAC6 target engagement at minimal concentrations, HDAC-IN-4's superior HDAC6 potency over the canonical Tubastatin A probe directly impacts assay sensitivity and reduces the risk of incomplete target inhibition.
- [1] Géraldy M, Morgen M, Sehr P, Steimbach RR, Moi D, Ridinger J, Oehme I, Witt O, Malz M, Nogueira MS, Koch O, Gunkel N, Miller AK. Selective Inhibition of Histone Deacetylase 10: Hydrogen Bonding to the Gatekeeper Residue is Implicated. J Med Chem. 2019 May 9;62(9):4426-4443. doi: 10.1021/acs.jmedchem.8b01936. PMID: 30964290. View Source
